N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
A similar compound has been reported to have high gi absorption and bbb permeant, indicating good bioavailability .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s worth noting that similar compounds have shown stability and efficacy under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-(trifluoromethyl)aniline with appropriate triazole precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 3-(trifluoromethyl)benzaldehyde, followed by subsequent functional group transformations to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce new functional groups onto the phenyl or triazole rings .
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazoles and phenyl derivatives, such as:
- 3-(trifluoromethyl)phenyl isocyanate
- 1-(3-trifluoromethylphenyl)piperazine
- Trifluoromethylated pyrazoles
Uniqueness
N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-2-1-3-7(4-6)15-8-13-5-14-16-8/h1-5H,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVENNWUONZHZDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NN2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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